

history of [discontinued cell line] development

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An In-depth Technical Guide on the Development and History of the U-87 MG Cell Line

For Researchers, Scientists, and Drug Development Professionals

Abstract

The U-87 MG cell line, established in 1966 at Uppsala University, has been one of the most widely utilized in vitro models in neuro-oncology research, particularly for studies on glioblastoma multiforme (GBM).[1] However, in 2016, a landmark study revealed that the commonly distributed U-87 MG cell line from the American Type Culture Collection (ATCC) is genetically distinct from the original cell line established in the 1960s. This guide provides a comprehensive technical overview of the history, development, and biological characteristics of the U-87 MG cell line, with a particular focus on the now-acknowledged genetic divergence. It includes detailed experimental protocols and summarizes key signaling pathways that have been extensively studied using this cell line, offering critical context for interpreting the vast body of literature that relies on this pivotal, yet misunderstood, research tool.

A History of Misidentification: The Two U-87 MGs

The U-87 MG cell line was originally established from a grade IV glioblastoma of a 44-year-old female patient. The designation "U-87 MG" stands for Uppsala 87 Malignant Glioma.[1][2] For decades, it was distributed by major cell repositories, including the ATCC, and became a cornerstone of glioblastoma research.

In 2016, the laboratory that originally developed the cell line published a study that used modern DNA profiling techniques to compare the ATCC U-87 MG line to the original Uppsala

frozen stocks and the original patient's tumor tissue. The results were startling: the ATCC version of U-87 MG was found to have a different genetic profile from the original cell line.^[3] While the ATCC line is a bona fide human glioblastoma cell line, its origin is unknown.^{[2][3]} This discovery has significant implications for the interpretation of a vast body of scientific literature generated using the ATCC U-87 MG cell line.

Key Historical Timeline

Year	Event	Reference
1966	U-87 MG cell line established at Uppsala University from a 44-year-old female patient with glioblastoma.	^{[1][2]}
1982	The cell line is deposited at the American Type Culture Collection (ATCC).	^[4]
2016	A study by Allen et al. reveals that the ATCC U-87 MG cell line is genetically distinct from the original Uppsala U-87 MG cell line.	^[3]

Quantitative Data Summary

The following tables summarize the key quantitative characteristics of the U-87 MG cell line, highlighting the differences between the original Uppsala line and the widely distributed ATCC version where data is available.

General Characteristics

Characteristic	Description
Morphology	Epithelial-like, adherent
Disease	Glioblastoma (Grade IV Astrocytoma)
Species	Homo sapiens (Human)
Population Doubling Time	Approximately 18-38 hours
Ploidy	Hypodiploid with a modal chromosome number of 44 in ~48% of cells.

STR Profile Comparison

Short Tandem Repeat (STR) profiling is a standard method for cell line authentication. The table below compares the STR profiles of the original Uppsala U-87 MG cell line and the ATCC U-87 MG line.

Marker	Uppsala U-87 MG	ATCC U-87 MG
Amelogenin	X	X, Y
CSF1PO	10, 11	11, 12
D2S1338	17, 20	19, 23
D3S1358	15	16, 17
D5S818	11, 12	11, 12
D7S820	10, 13	8, 10
D8S1179	13, 14	13, 14
D13S317	11, 12	11, 12
D16S539	9, 13	11, 12
D18S51	14, 16	12, 18
D19S433	14, 15	14, 15.2
D21S11	28, 30	29, 31.2
FGA	20, 24	22, 23
Penta D	11	9, 12
Penta E	7, 13	7, 14
TH01	8, 9	6, 9.3
TPOX	8, 11	8, 11
vWA	15, 19	17, 18

Data compiled from various sources.

Experimental Protocols

The following are detailed methodologies for key experiments commonly performed with the U-87 MG cell line.

Cell Culture and Maintenance

Materials:

- U-87 MG cells
- Eagle's Minimum Essential Medium (EMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 0.25% Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- T-75 culture flasks
- Humidified incubator (37°C, 5% CO₂)

Protocol:

- Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
- Thawing of Cryopreserved Cells:
 - Rapidly thaw the vial of frozen cells in a 37°C water bath.
 - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
 - Centrifuge at 150-400 x g for 5-8 minutes.[\[4\]](#)[\[5\]](#)
 - Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
 - Transfer the cell suspension to a T-75 flask.
- Cell Maintenance:

- Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
- Change the medium every 2-3 days.
- Passaging:
 - When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.
 - Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[\[5\]](#)
 - Neutralize the trypsin by adding 7-8 mL of complete growth medium.
 - Collect the cell suspension and gently pipette to ensure a single-cell suspension.
 - Seed new flasks at a recommended seeding density of 1×10^4 cells/cm².[\[1\]](#)

Cell Viability (MTT) Assay

Materials:

- U-87 MG cells
- 96-well plates
- Complete growth medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Protocol:

- Cell Seeding: Seed U-87 MG cells in a 96-well plate at a density of 3×10^3 to 1×10^4 cells per well in 100 µL of complete growth medium.[\[5\]](#)

- Incubation: Incubate for 24 hours to allow for cell attachment.
- Cell Treatment: Treat cells with the desired compounds for the specified duration.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[6]
- Formazan Solubilization: Aspirate the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.[6]
- Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]

Transfection

Materials:

- U-87 MG cells
- Plasmid DNA or siRNA
- Transfection reagent (e.g., Lipofectamine™ 2000)
- Serum-free medium

Protocol:

- Cell Seeding: Plate U-87 MG cells 12-24 hours prior to transfection to achieve 50-80% confluency at the time of transfection.[7]
- Complex Formation:
 - Dilute plasmid DNA/siRNA in serum-free medium.
 - In a separate tube, dilute the transfection reagent in serum-free medium.
 - Combine the diluted DNA/siRNA and transfection reagent and incubate at room temperature for the manufacturer's recommended time to allow for complex formation.
- Transfection:

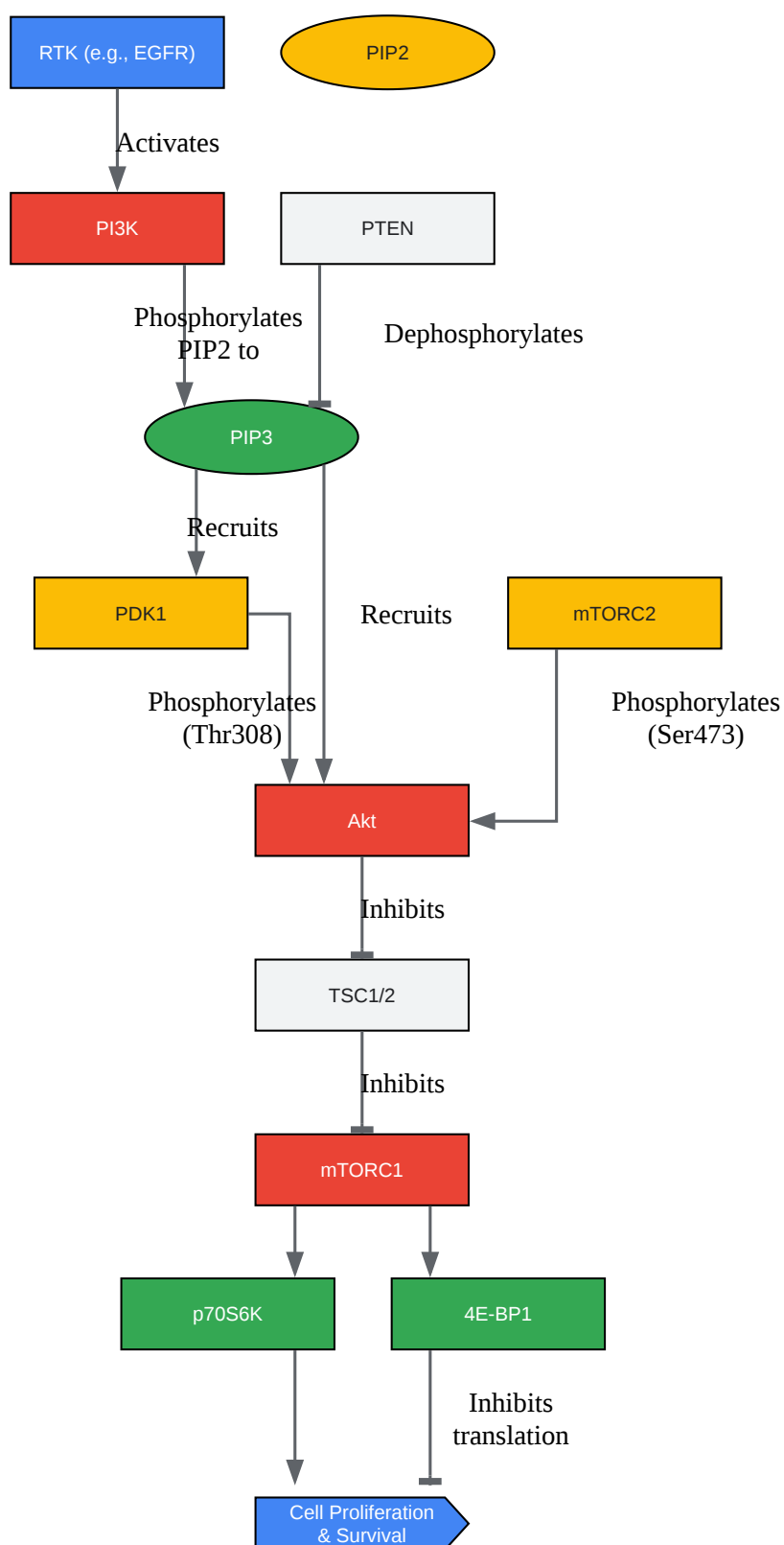
- Add the transfection complexes to the cells in serum-free medium.
- Incubate for 4-6 hours at 37°C.
- Replace the transfection medium with complete growth medium.
- Analysis: Assay for gene expression or phenotype 48-72 hours post-transfection.[8]

Signaling Pathways and Experimental Workflows

The U-87 MG cell line has been instrumental in elucidating several signaling pathways critical to glioblastoma pathogenesis. The following diagrams illustrate some of the most frequently studied pathways.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in glioblastoma.

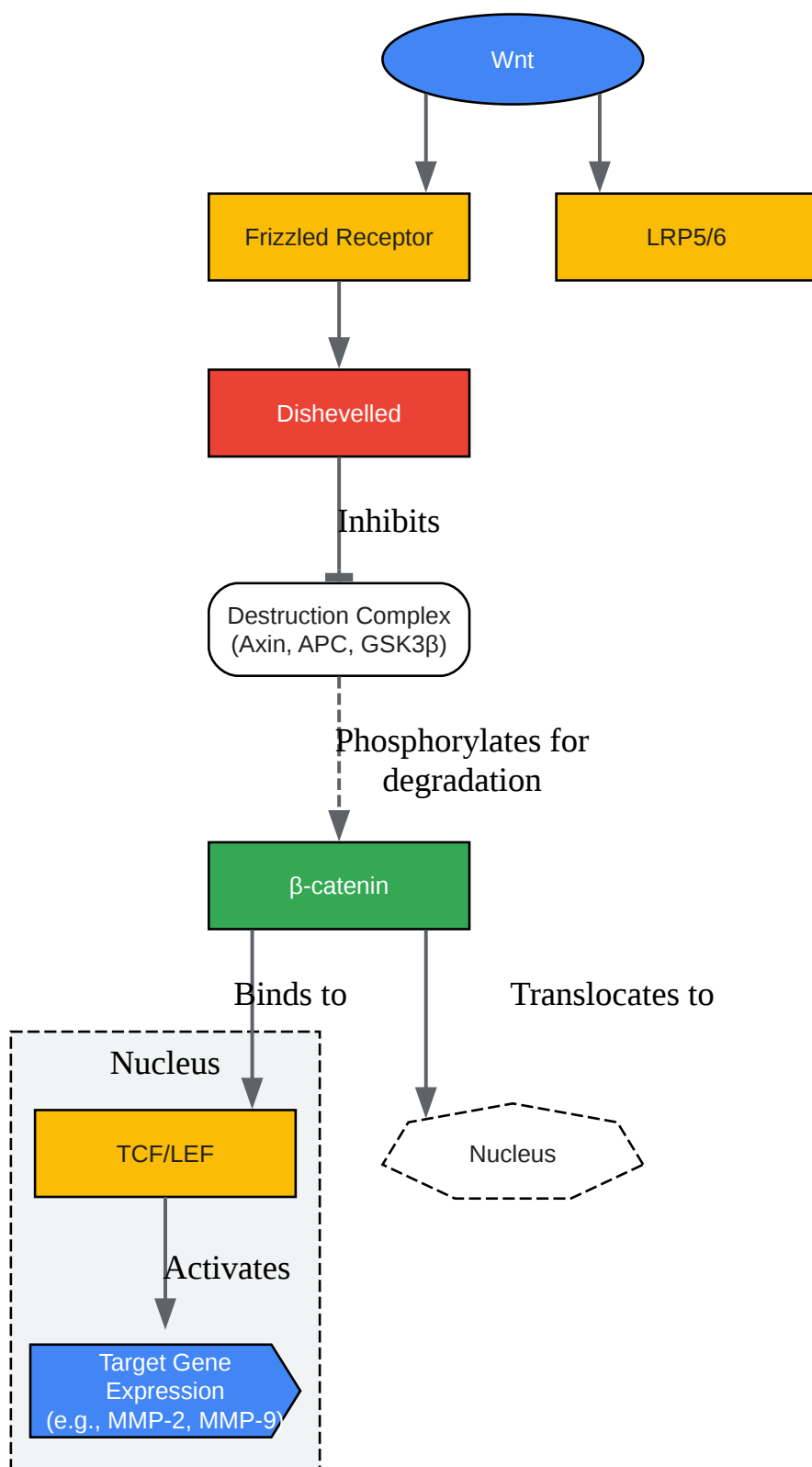


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Caption: PI3K/Akt/mTOR signaling cascade in U-87 MG cells.

Wnt/ β -catenin Signaling Pathway

The Wnt pathway is crucial for development and its aberrant activation is implicated in glioblastoma invasion and therapeutic resistance.



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Caption: Canonical Wnt/β-catenin signaling in U-87 MG cells.

Experimental Workflow: Matrigel Invasion Assay

This workflow outlines the key steps in assessing the invasive potential of U-87 MG cells.



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Caption: Workflow for a Matrigel invasion assay with U-87 MG cells.

Conclusion

The U-87 MG cell line remains a valuable tool in glioblastoma research. However, the discovery of its genetic divergence from the original patient material necessitates a critical re-evaluation of previously published data and underscores the importance of rigorous cell line authentication. This guide provides the necessary historical context, quantitative data, and detailed protocols to aid researchers in the responsible and informed use of this important, albeit complex, cell line. It is imperative for the scientific community to acknowledge the distinct identities of the Uppsala and ATCC U-87 MG lines to ensure the reproducibility and accuracy of future research in the fight against glioblastoma.

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